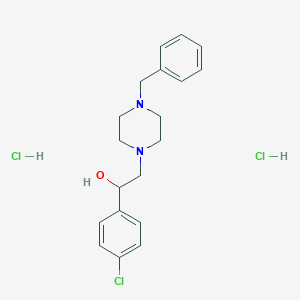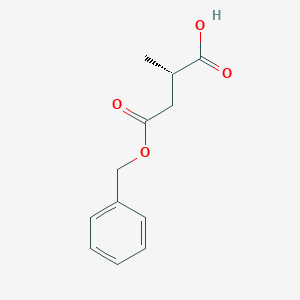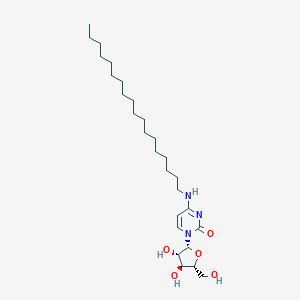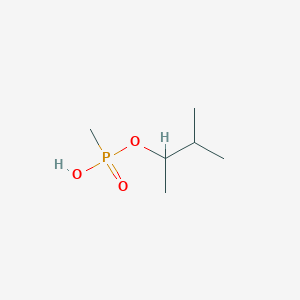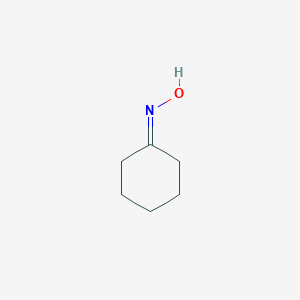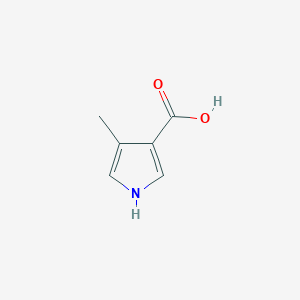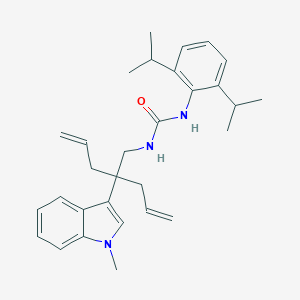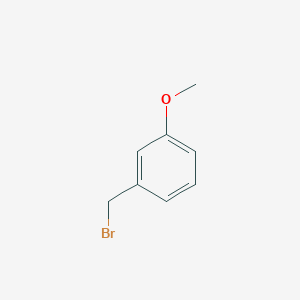
3-甲氧基苄溴
概述
描述
3-Methoxybenzyl bromide is a benzyl bromide derivative used as a benzyl group rearrangement catalyst .
Synthesis Analysis
3-Methoxybenzyl bromide may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives. It may also be used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione .Molecular Structure Analysis
3-Methoxybenzyl bromide contains a total of 19 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .Chemical Reactions Analysis
3-Methoxybenzyl bromide may be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives. It may also be used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione and N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine .Physical And Chemical Properties Analysis
3-Methoxybenzyl bromide has a molecular weight of 201.06 g/mol. It has an XLogP3 of 2.6, indicating its lipophilicity. It has no hydrogen bond donors but has one hydrogen bond acceptor. It has two rotatable bonds. Its exact mass and monoisotopic mass are 199.98368 g/mol. It has a topological polar surface area of 9.2 Ų . It has a density of 1.4±0.1 g/cm³, a boiling point of 241.1±15.0 °C at 760 mmHg, and a flash point of 95.4±21.5 °C .科学研究应用
- Application : 3-Methoxybenzyl bromide is used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . This process involves the reaction of 3-Methoxybenzyl bromide with the dianions to form alkylated products.
- Application : 3-Methoxybenzyl bromide is used in photochemical benzylic bromination in continuous flow . This process involves the bromination of benzylic positions in aromatic compounds, which is a key step in many synthetic procedures.
- Method : The bromination is carried out in a continuous flow reactor, with 3-Methoxybenzyl bromide serving as the bromine source . The reaction is initiated by the photolysis of the Br-Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
- Results : The use of 3-Methoxybenzyl bromide in this reaction allows for compatibility with electron-rich aromatic substrates . This method was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Diastereoselective Alkylation of Vicinal Dianions of Chiral Succinic Acid Derivatives
Photochemical Benzylic Bromination in Continuous Flow
- Application : 3-Methoxybenzyl bromide is used in the synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione . This compound could be a useful intermediate in the synthesis of various organic compounds.
Synthesis of 6-(3-methoxyphenyl)-hexane-2,4-dione
Synthesis of N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine
- Application : 3-Methoxybenzyl bromide is used in the synthesis of 2-(3-methoxybenzyl)-3-[(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]-(3S)-2-thionia-bicyclo[2.2.1]-heptane tetrafluoroborate . This compound could be a useful intermediate in the synthesis of various organic compounds.
Synthesis of 2-(3-methoxybenzyl)-3-[(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]-(3S)-2-thionia-bicyclo[2.2.1]-heptane tetrafluoroborate
Synthesis of 1-(3-methoxybenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1H-1,2,3-triazole
安全和危害
3-Methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist. In case of contact, immediate medical attention is required .
Relevant Papers A paper titled “Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection” discusses the use of 3-Methoxybenzyl bromide in continuous flow, revealing compatibility with electron-rich aromatic substrates .
属性
IUPAC Name |
1-(bromomethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOJQDNSNJIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398969 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzyl bromide | |
CAS RN |
874-98-6 | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



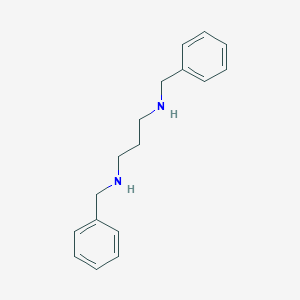
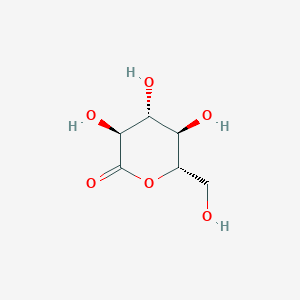
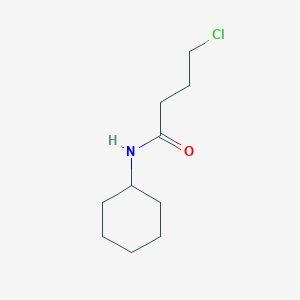
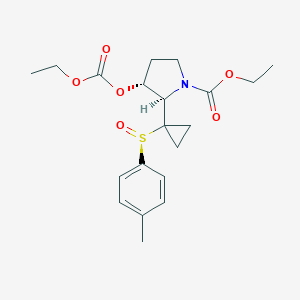
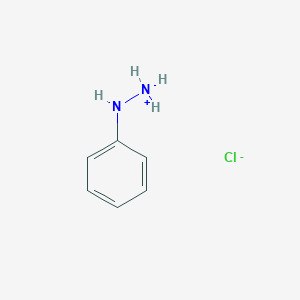
![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
